molecular formula C8H4F4N2O2 B133371 Tetrafluoroisophthalamide CAS No. 153279-27-7

Tetrafluoroisophthalamide

Cat. No.: B133371
CAS No.: 153279-27-7
M. Wt: 236.12 g/mol
InChI Key: JDNPZWSPPAVPPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluoroisophthalamide can be synthesized through the condensation reaction of tetrafluoroisophthalic acid with ammonia or amines under controlled conditions . The reaction typically requires a solvent such as methanol and is carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Tetrafluoroisophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrafluoroisophthalamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetrafluoroisophthalamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The presence of fluorine atoms enhances its binding affinity and specificity . The pathways involved in its mechanism of action are still under investigation, but it is known to modulate various biochemical processes .

Comparison with Similar Compounds

  • Tetrafluorophthalimide
  • Tetrafluorobenzamide
  • Tetrafluoroterephthalamide

Comparison: Tetrafluoroisophthalamide is unique due to its specific molecular structure, which includes four fluorine atoms attached to an isophthalamide core. This structure imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions and enhanced stability under various conditions . Compared to similar compounds, this compound offers better performance in specific applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16/h(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNPZWSPPAVPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)C(=O)N)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457646
Record name Tetrafluoroisophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153279-27-7
Record name Tetrafluoroisophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrafluoroisophthalamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a three neck flask having an inner volume of 1 liter, 63.08 g of purified water and 1048.74 g of 98% sulfuric acid were placed and stirred to prepare a 92% sulfuric acid solution. The resultant solution was heated to 80° C. and then kept cooled to keep the inner temperature of the flask in the range of 90 to 100° C. and 350.13 g (1.75 mols) of tetrafluoroisopthalonitrile was added piece meal to the cooled solution. After completion of this addition, the reaction solution in the flask was stirred for one hour while the inner temperature of the flask was kept at 90 to 100° C. and then the reaction solution was cooled to 30° C. Then, 1400 g of ice was placed in a beaker having an inner volume of 3 liters and the reaction solution was gently added dropwise to the ice so as to keep the inner temperature of the beaker from exceeding 60° C. After the completion of the dropwise addition, the mixture was cooled to 20° C. and then kept at 20° C. for one hour. A white solid which was precipitated was separated by filtration, washed with 1000 g of water, and then dried to obtain 407.95 g (1.73 mols) of tetrafluoroisophthalamide as a white solid (yield 98.8%).
Quantity
1048.74 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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resultant solution
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reactant
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350.13 g
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reactant
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[Compound]
Name
ice
Quantity
1400 g
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reactant
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ice
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0 (± 1) mol
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1 L
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Reaction Step Seven

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